molecular formula C5H4ClFN2 B1404885 2-(Chloromethyl)-5-fluoropyrimidine CAS No. 1196151-61-7

2-(Chloromethyl)-5-fluoropyrimidine

Cat. No.: B1404885
CAS No.: 1196151-61-7
M. Wt: 146.55 g/mol
InChI Key: JTZQALAWTLCKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5-fluoropyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-fluoropyrimidine typically involves the chloromethylation of 5-fluoropyrimidine. One common method includes the reaction of 5-fluoropyrimidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-fluoropyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

2-(Chloromethyl)-5-fluoropyrimidine has diverse applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of antiviral, antibacterial, and anticancer agents.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

    Biological Research: It serves as a building block for the synthesis of nucleoside analogs, which are crucial in studying DNA and RNA functions.

    Industrial Applications: It is employed in the production of agrochemicals and pharmaceuticals, contributing to the development of new products with enhanced efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-fluoropyrimidine and its derivatives often involves the inhibition of key enzymes or the disruption of nucleic acid synthesis. For instance, in medicinal chemistry, its derivatives may inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis, thereby exerting anticancer effects . The compound’s ability to form covalent bonds with nucleophiles also plays a significant role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)pyrimidine
  • 5-Fluoropyrimidine
  • 2-(Bromomethyl)-5-fluoropyrimidine

Comparison

Compared to similar compounds, 2-(Chloromethyl)-5-fluoropyrimidine is unique due to the presence of both chloromethyl and fluorine substituents. This combination enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

IUPAC Name

2-(chloromethyl)-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZQALAWTLCKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196151-61-7
Record name 2-(chloromethyl)-5-fluoropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5-fluoropyrimidine
Reactant of Route 2
2-(Chloromethyl)-5-fluoropyrimidine
Reactant of Route 3
Reactant of Route 3
2-(Chloromethyl)-5-fluoropyrimidine
Reactant of Route 4
2-(Chloromethyl)-5-fluoropyrimidine
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)-5-fluoropyrimidine
Reactant of Route 6
Reactant of Route 6
2-(Chloromethyl)-5-fluoropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.